Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17737813
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O3 |
|---|---|
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-5-6-8(2)9(12)3/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | ZQQPYUNJELPDPA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2(O1)CCCC(C2C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s defining characteristic is its spirocyclic architecture, where a six-membered oxane ring is fused to a three-membered oxirane ring at a single carbon atom (the spiro center). This creates a rigid bicyclic framework with restricted conformational flexibility. The 4,5-dimethyl substituents on the oxane ring introduce steric effects that influence reactivity and intermolecular interactions. The ethyl carboxylate group () provides a polar functional group capable of participating in hydrogen bonding and nucleophilic reactions.
Spectroscopic and Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.28 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) |
The absence of reported boiling and melting points suggests that experimental characterization remains incomplete, highlighting opportunities for future research.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, analogous spirocyclic esters are typically synthesized via cyclization reactions. A plausible route involves:
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Formation of the Spirocyclic Core: Reacting a γ,δ-epoxy ketone with a Grignard reagent to form the oxirane ring.
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Esterification: Treating the resulting spirocyclic acid with ethanol in the presence of a coupling agent (e.g., ) to yield the ethyl carboxylate.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as epoxide ring-opening. Catalytic asymmetric synthesis methods could enhance stereochemical control but remain unexplored for this compound.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s spirocyclic structure and ester functionality make it a valuable intermediate for synthesizing pharmacologically active molecules. For example:
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Medicinal Chemistry: Spirocyclic frameworks are prevalent in drug candidates targeting neurological disorders and infectious diseases .
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Materials Science: Rigid spiro structures can enhance the thermal stability of polymers.
Comparative Analysis of Analogues
The table below highlights structural analogues and their distinguishing features:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | Lacks methyl substituents | |
| Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | Altered methyl positions |
The 4,5-dimethyl variant’s substitution pattern optimizes steric bulk for selective reactivity.
Future Research Directions
Stereoselective Synthesis
Developing enantioselective routes to access pure stereoisomers will enable structure-activity relationship (SAR) studies. Techniques such as chiral auxiliary-assisted synthesis or enzymatic resolution could be explored.
Biomedical Screening
Collaborative efforts with pharmaceutical researchers could screen the compound against panels of disease-relevant targets (e.g., kinases, GPCRs) to identify lead candidates.
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